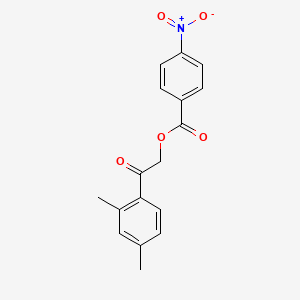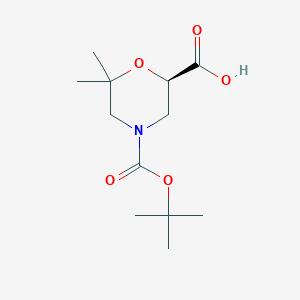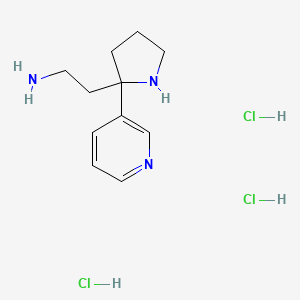![molecular formula C10H17NO2 B1404056 2-Azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363382-89-1](/img/structure/B1404056.png)
2-Azaspiro[4.5]decane-7-carboxylic acid
Übersicht
Beschreibung
“2-Azaspiro[4.5]decane-7-carboxylic acid” is a chemical compound . It is related to other compounds such as “6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride” and “8-azaspiro[4.5]decane-7-carboxylic acid” which have similar structures .
Synthesis Analysis
The synthesis of compounds related to “2-Azaspiro[4.5]decane-7-carboxylic acid” has been reported in several studies . For instance, “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione”, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Molecular Structure Analysis
The molecular structure of “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds can be analyzed using their InChI codes . For example, the InChI code for “6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride” is "1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H" .
Chemical Reactions Analysis
The chemical reactions involving “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds can be complex . For example, the synthesis of spirotetramat involves a series of reactions including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds can be determined from their molecular weight and InChI codes . For example, the molecular weight of “6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride” is 223.66 .
Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Applications
2-Azaspiro[4.5]decane-7-carboxylic acid, like other carboxylic acids, can be produced through biotechnological processes. Lactic acid, a well-known hydroxycarboxylic acid, serves as a precursor for various industrial chemicals, including carboxylic acids, through fermentation of biomass. This process is crucial for producing biodegradable polymers and other green chemistry applications. Biotechnological routes offer sustainable and environmentally friendly methods for producing carboxylic acids and their derivatives, indicating the potential for similar processes to synthesize compounds like 2-Azaspiro[4.5]decane-7-carboxylic acid (Gao, Ma, & Xu, 2011).
Environmental Biodegradation
The environmental fate of chemicals, including carboxylic acids, is a critical area of research. Studies on microbial degradation of polyfluoroalkyl chemicals highlight the complex pathways through which these substances break down in nature. Understanding these pathways is essential for assessing the environmental impact of various compounds, including those related to 2-Azaspiro[4.5]decane-7-carboxylic acid. Research into biodegradation can inform the development of more sustainable chemical processes and environmental remediation strategies (Liu & Mejia Avendaño, 2013).
Chemical Properties and Interactions
The study of carboxylic acids' chemical properties and interactions provides insights into their potential applications, including the role of 2-Azaspiro[4.5]decane-7-carboxylic acid in various fields. For instance, the understanding of biocatalyst inhibition by carboxylic acids sheds light on how these compounds affect microbial processes. This knowledge is crucial for optimizing fermentation processes and improving the production efficiency of biotechnologically derived chemicals (Jarboe, Royce, & Liu, 2013).
Reactive Extraction and Purification
The extraction and purification of carboxylic acids from mixtures are vital for their application in industrial processes. Techniques such as reactive extraction using organic solvents and supercritical fluids have been explored for their efficiency in separating carboxylic acids from aqueous solutions. This area of research is directly relevant to the purification and application of 2-Azaspiro[4.5]decane-7-carboxylic acid in various industrial contexts, highlighting the importance of innovative separation technologies (Djas & Henczka, 2018).
Zukünftige Richtungen
The future directions for “2-Azaspiro[4.5]decane-7-carboxylic acid” and related compounds could involve optimizing the conditions and reducing the synthetic cost of their synthesis . For example, the synthesis of spirotetramat could be improved by avoiding isomer separation, which reduces the yield and increases the cost .
Eigenschaften
IUPAC Name |
2-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(6-8)4-5-11-7-10/h8,11H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDDRMQJMPABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CCNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decane-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)


![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)




![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1403991.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
